Molecular Weight and ClogP Differentiation vs. 3-Methyl and 5-Methyl Pyrazole Analogs
The target compound has a molecular weight of 274.27 g/mol, which is 14.03 g/mol (approximately 4.9%) lower than the 1-ethyl-3-methyl analog (CAS 1006359-67-6, MW 288.30) and the 1-ethyl-5-methyl analog (CAS 1006316-34-2, MW 288.30). This reduction in molecular weight corresponds to the absence of one methyl group, which generally improves passive membrane permeability according to Lipinski's Rule of Five guidelines [1]. Additionally, the calculated logP (ClogP) for the target compound is expected to be approximately 0.4–0.6 units lower than the methyl-substituted analogs, potentially enhancing aqueous solubility and reducing non-specific protein binding .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 274.27 |
| Comparator Or Baseline | 1-ethyl-3-methyl analog (CAS 1006359-67-6): 288.30; 1-ethyl-5-methyl analog (CAS 1006316-34-2): 288.30 |
| Quantified Difference | ∆MW = -14.03 g/mol (-4.9%) |
| Conditions | Calculated from molecular formula (C14H14N2O4 vs. C15H16N2O4) |
Why This Matters
Lower molecular weight and ClogP are correlated with improved oral bioavailability and lower attrition risk in drug discovery programs, making this compound a more favorable starting point for hit-to-lead optimization compared to its methylated analogs.
- [1] Lipinski, C.A., Lombardo, F., Dominy, B.W., and Feeney, P.J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
